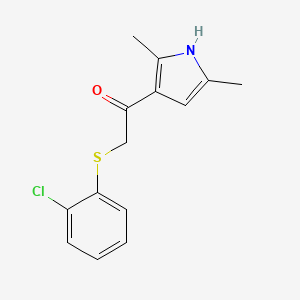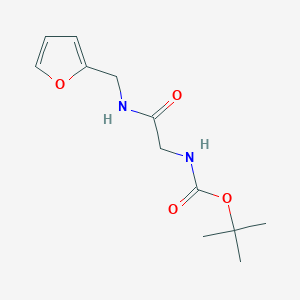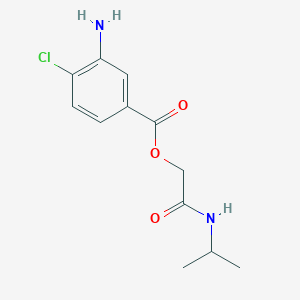
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate is a chemical compound with a molecular formula of C11H15ClN2O3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an isopropylamino group, an oxoethyl group, and a chlorobenzoate moiety.
Preparation Methods
The synthesis of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves several steps. One common method includes the reaction of 3-amino-4-chlorobenzoic acid with isopropylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate can be compared with other similar compounds, such as:
Isopropyl 3-amino-4-chlorobenzoate: This compound shares a similar structure but lacks the oxoethyl group, resulting in different chemical properties and applications.
Methyl 3-amino-4-chlorobenzoate: Another related compound, differing by the presence of a methyl group instead of an isopropylamino group, leading to variations in reactivity and biological activity.
These comparisons highlight the unique features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 3-amino-4-chlorobenzoate |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(2)15-11(16)6-18-12(17)8-3-4-9(13)10(14)5-8/h3-5,7H,6,14H2,1-2H3,(H,15,16) |
InChI Key |
AQFXCJLXTNHPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC(=O)C1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



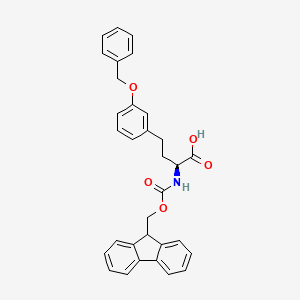
![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)

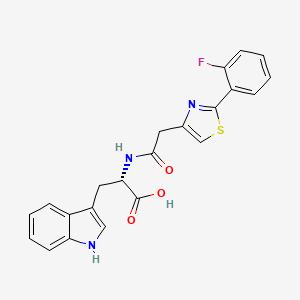
![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)
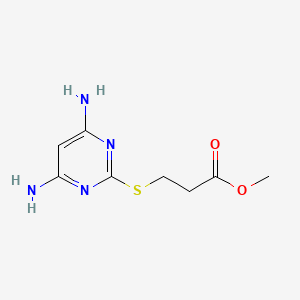
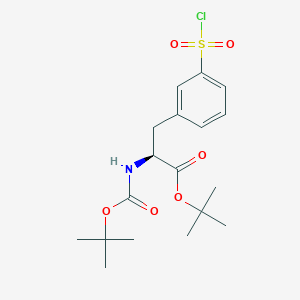
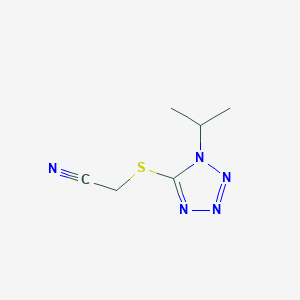
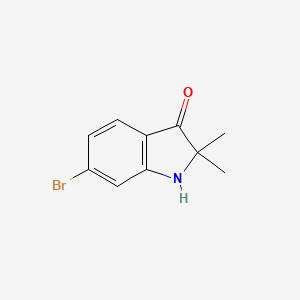
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
